Bicyclo[4.2.0]octa-1(8),6-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185682-88-6 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h5-6H,1-4H2 |
InChI Key |
WDQWVNJFAMXRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.2.0 Octa 1 8 ,6 Diene and Derivatives
[2+2] Cycloaddition Approaches
The intramolecular [2+2] cycloaddition of allenynes represents a direct and efficient strategy for the synthesis of bicyclo[4.2.0]octa-1(8),6-diene and its derivatives. This transformation involves the intramolecular reaction between an allene (B1206475) and an alkyne moiety, tethered by a suitable linker, to form the characteristic fused four- and six-membered ring system.
Intramolecular Thermal [2+2] Cycloadditions of Allenynes
The thermal intramolecular [2+2] cycloaddition of allenynes provides a facile route to bicyclo[4.2.0]octa-1,6-dienes. nih.gov This reaction is typically carried out by refluxing the allenyne substrate in a high-boiling solvent such as xylene or mesitylene (B46885), without the need for a catalyst. nih.gov The process is considered a thermally forbidden reaction according to the Woodward-Hoffmann rules, suggesting a non-concerted mechanism. beilstein-journals.orgyoutube.com
Quantum chemical calculations and experimental studies suggest that the thermal intramolecular [2+2] cycloaddition of allene-ynes likely proceeds through a stepwise diradical pathway. nih.govacs.org In this proposed mechanism, one of the radical centers is stabilized through allylic delocalization. acs.org This diradical intermediate then undergoes ring closure to form the final bicyclic product. nih.govacs.org The thermally forbidden nature of this process is overcome by the stepwise formation of the two new carbon-carbon bonds. beilstein-journals.org Computational studies have been employed to differentiate between various possible mechanistic pathways and to understand the factors influencing the reaction's feasibility and outcome. acs.org
A notable feature of the thermal intramolecular [2+2] cycloaddition of allenynes is its high regioselectivity. The reaction exclusively involves the distal double bond of the allene moiety as one of the π-components in the cycloaddition. nih.gov This selectivity is observed regardless of the position of substituents on the allenyl group. nih.gov The formation of the bicyclo[4.2.0]octane ring system is favored due to the geometric constraints imposed by the tether connecting the allene and alkyne.
In terms of stereoselectivity, the reaction has been shown to proceed with a high degree of chirality transfer. For instance, the thermal [2+2] cycloaddition of chiral non-racemic allenyl oxindoles results in the formation of chiral non-racemic spirooxindoles containing the this compound core. beilstein-journals.org The transfer of chiral information from the allene to the spirooxindole product has been observed to be greater than 95%. beilstein-journals.org This high fidelity in chirality transfer underscores the stereospecific nature of the ring-closing step.
The outcome of the intramolecular thermal [2+2] cycloaddition of allenynes is significantly influenced by the nature and position of substituents on the allenyne substrate. The presence of a phenylsulfonyl functionality on the allenyl group has been shown to facilitate the efficient formation of bicyclo[4.2.0]octa-1,6-dienes in high yields. nih.gov The length of the tether connecting the allene and alkyne moieties is another critical factor that dictates the feasibility and outcome of the cycloaddition. nih.govacs.org
Furthermore, the substitution pattern on the tether can influence the reactivity. For example, in the synthesis of tricyclic 5-6-4 ring systems, only allenic systems with the hydroxyl and propargylic moieties in a cis orientation were found to be reactive under the investigated microwave conditions. nih.gov The corresponding trans isomers failed to undergo the cycloaddition, highlighting the importance of substrate geometry. nih.gov
The electronic properties of substituents on the alkyne can also play a role. However, in some related cycloaddition reactions, it has been observed that the electronic nature of the aryl-alkyne substituent does not significantly impact the reaction outcome. nih.gov
Microwave irradiation has been successfully employed to promote the intramolecular [2+2] cycloaddition of allenynes, offering a rapid and efficient method for the synthesis of bicyclo[4.2.0]octa-1,6-dienes and related structures. nih.govnih.govrsc.org This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating. rsc.org For example, the microwave-assisted reaction of 1-allenyl-2-propargyl-substituted cyclopentanol (B49286) derivatives in phenetole at 200 °C for 30 minutes afforded the corresponding tricyclic products in good yields. nih.gov
The use of microwave heating can be particularly advantageous for substrates that are unreactive under conventional thermal conditions. nih.gov The reaction conditions, including the solvent and temperature, can be optimized to achieve the desired outcome. For instance, in some cases, lower temperatures and longer reaction times under microwave irradiation have been found to be optimal. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Thermal [2+2] Cycloaddition of Allenynes
| Feature | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | Minutes to hours |
| Temperature | High (e.g., refluxing xylene) | Can be precisely controlled |
| Yields | Generally good to high | Often improved |
| Selectivity | High regioselectivity | High regioselectivity maintained |
| Applicability | Broad | Can promote reactions of less reactive substrates |
Metal-Catalyzed [2+2] Cycloadditions
While thermal methods are prevalent, metal-catalyzed [2+2] cycloadditions have also been explored for the synthesis of bicyclic systems. Transition metal catalysts can facilitate cycloaddition reactions that are otherwise difficult to achieve, often proceeding under milder conditions and with different selectivity profiles compared to their thermal counterparts. csic.es For instance, palladium-catalyzed [2+2] cycloadditions of 1,6- and 1,7-allenyne carboxylates have been developed. rsc.org In some cases, intramolecular [2+2] cycloaddition products have been observed as byproducts in molybdenum-mediated Pauson-Khand reactions. nih.gov
The mechanism of metal-catalyzed cycloadditions typically involves the coordination of the metal to the unsaturated functionalities, followed by oxidative cyclization, insertion, and reductive elimination steps. pku.edu.cn The choice of metal and ligands can significantly influence the course of the reaction, including the regioselectivity and stereoselectivity. While less specifically documented for this compound, the broader field of transition metal-catalyzed cycloadditions offers potential for future developments in the synthesis of this ring system. pku.edu.cnnih.gov
Electrocyclic Strategies
Electrocyclic reactions, which involve the concerted reorganization of π-electrons, are a cornerstone in the synthesis of cyclic systems, including the bicyclo[4.2.0]octane core. These reactions can be initiated thermally or photochemically and often proceed with high stereospecificity.
The electrocyclic ring-opening of cyclobutene (B1205218) derivatives provides a classic and effective entry to conjugated diene systems, which can be precursors or integral parts of the bicyclo[4.2.0]octadiene framework. An efficient method for synthesizing novel CF3-substituted tetrahydro-1,7-naphthyridines utilizes an unusual cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes. acs.orgnih.gov This process, when treated with pyrrolidine, affords corresponding 1,5-diketones which can then undergo heterocyclization. acs.orgnih.gov Another strategy involves a [4+4] annulation that proceeds through a bicyclo[4.2.0]octa-2,4-diene intermediate. nih.gov This intermediate, generated from a [4+2] cycloaddition of a conjugated enyne with an electron-deficient cyclobutene, subsequently undergoes a 6-electron electrocyclic ring opening to yield a 2,4,6-cyclooctatrienone. nih.gov This latter transformation can be promoted either thermally or with acid. nih.gov
Cascade reactions involving sequential electrocyclizations offer an elegant and efficient method for constructing complex polycyclic systems from simple acyclic precursors. The biosynthesis of natural products like endiandric acids features an 8π-6π electrocyclization cascade of 1,3,5,7-octatetraenes to create the bicyclo[4.2.0]octa-2,4-diene moiety. nih.govusfca.edu Computational studies show that for unsubstituted 1,3,5,7-octatetraene, the initial 8π electrocyclization leads to a stable cyclooctatriene intermediate, but the subsequent 6π ring closure to the bicyclic product is slow and reversible. nih.govacs.org However, substitution on the tetraene can make the 6π ring closure both kinetically facile and thermodynamically favorable, leading exclusively to the bicyclic products. nih.gov A different cascade, a proposed 6π–8π–4π electrocyclic rearrangement, is suggested as the mechanistic pathway for the formation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative from the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine. publish.csiro.au This sequence involves an initial 6π ring-opening, followed by an 8π ring-closure to an azacyclooctatriene, and a final 4π electrocyclization to yield the product. publish.csiro.au
| Reaction Step | Activation Enthalpy (ΔH⧧) | Key Intermediate | Thermodynamic Stability | Reference |
|---|---|---|---|---|
| 8π Electrocyclization | ~17 kcal/mol (experimental) | 1,3,5-Cyclooctatriene (B161208) | Significantly more stable than tetraene precursor | nih.govacs.org |
| 6π Electrocyclization | Nearly isoenergetic with 8π transition state | - | Slow and reversible at lower temperatures | nih.govacs.org |
Rearrangement-Based Syntheses
Molecular rearrangements, particularly those induced by light, can drive the formation of strained or complex bicyclic systems from appropriately designed precursors.
Photochemical irradiation can provide the energy needed to overcome activation barriers for pericyclic reactions that might not be favorable under thermal conditions. The formation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative from 2-vinyl-1,2-dihydropyridine is a notable example. publish.csiro.au The proposed mechanism for this transformation is a cascading electrocyclic rearrangement initiated by photochemical energy. publish.csiro.au This pathway is analogous to the observed 8π-electrocyclic ring closure of hydrocarbon octatetraene to cyclooctatriene, which can then proceed to give bicyclo[4.2.0]octadiene via a subsequent thermal 4π electrocyclic ring closure. publish.csiro.auresearchgate.net The introduction of a vinyl group onto the dihydropyridine skeleton promotes this competing photochemical pathway, leading to the unexpected bicyclic product. publish.csiro.auresearchgate.net
Thermal Rearrangements from Polycyclic Compounds
Thermal rearrangements represent a significant strategy for accessing the bicyclo[4.2.0]octane framework. These reactions often proceed through pericyclic transition states, leading to the formation of the characteristic fused ring system.
One notable example involves the thermal [2+2] cycloaddition of allenynes. The simple refluxing of allenynes containing a phenylsulfonyl group in solvents like xylene or mesitylene can efficiently produce bicyclo[4.2.0]octa-1,6-dienes in high yields. nih.gov This method is also applicable to the synthesis of related bicyclic systems, including bicyclo[6.2.0]deca-1,8-dienes and bicyclo[5.2.0]nona-1,7-dienes. nih.govnih.gov The reaction proceeds via a formal [2+2] cycloaddition where the distal double bond of the allene moiety acts as one of the π-components. nih.gov
Another key thermal process is the rearrangement of bicyclo[4.2.0]octa-4,7-diene-2,3-dione. When heated to approximately 150 °C, this compound rearranges to form bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org Further heating to 200 °C leads to decarbonylation, yielding tropone. rsc.org
The table below summarizes key findings related to the thermal synthesis of bicyclo[4.2.0]octa-1,6-dienes.
| Starting Material | Reaction Conditions | Product | Yield |
| Allenynes with phenylsulfonyl group | Reflux in xylene or mesitylene | Bicyclo[4.2.0]octa-1,6-dienes | High |
| Bicyclo[4.2.0]octa-4,7-diene-2,3-dione | 150 °C | Bicyclo[3.2.1]octa-3,6-diene-2,8-dione | Not specified |
Other Advanced Synthetic Routes
A direct synthesis of Bicyclo[4.2.0]oct-1(6)-en-7-one has been achieved through a palladium-catalyzed process. sci-hub.se This methodology utilizes 2-methylvinyl triflate as the starting material. The reaction involves a palladium-catalyzed carbonylation followed by an intramolecular cyclization. sci-hub.se
The proposed mechanism suggests that a carbonylated palladium complex eliminates to form a vinylketene, which then undergoes a 4π electrocyclic ring closure to yield the target bicyclo[4.2.0]oct-1(6)-en-7-one. sci-hub.se When the reaction is conducted in the absence of methanol (B129727) and using Pd(0)(PPh₃)₄ as the catalyst, a mixture of the desired product and an anhydride is obtained in a 65% yield. sci-hub.se The use of different ligands is being explored to potentially increase the yield of the target compound. sci-hub.se
| Starting Material | Catalyst | Key Steps | Product | Yield |
| 2-Methylvinyl triflate | Pd(0)(PPh₃)₄ | Carbonylation, Intramolecular Cyclization | Bicyclo[4.2.0]oct-1(6)-en-7-one | 49% (in a mixture) |
Grignard reagents provide a valuable route for the synthesis of functionalized bicyclo[4.2.0]octatriene derivatives. Specifically, Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane has been synthesized using this approach. semanticscholar.org
The synthesis starts with 3-bromobenzocyclobutene, which reacts with magnesium in anhydrous tetrahydrofuran in the presence of iodine to form the corresponding Grignard reagent. semanticscholar.org This organomagnesium compound is then reacted with dichlorodimethylsilane to yield the target Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane. semanticscholar.org This monomer is of interest for producing polymer coatings with favorable dielectric properties for electronic applications. researchgate.net
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 3-Bromobenzocyclobutene | Magnesium | Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmagnesium bromide | Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane |
Cyclooctatetraene (B1213319) (COT) serves as a versatile starting material for the synthesis of the bicyclo[4.2.0]octadiene framework. One prominent strategy involves an 8π/6π-electrocyclization cascade. scispace.comresearchgate.net This biomimetic approach mimics the proposed biosynthesis of endiandric acids. The cascade is followed by an intramolecular Diels-Alder reaction to construct complex tetracyclic scaffolds. scispace.com This method allows for the rapid interception of the cascade at the cyclooctatriene stage to form advanced bicyclo[4.2.0]octadiene intermediates. researchgate.net
Another route from cyclooctatetraene involves its partial reduction. Reduction of cyclooctatetraene can lead to the formation of 1,3,5-cyclooctatriene. orgsyn.org This compound exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. orgsyn.org This equilibrium provides a pathway to the bicyclo[4.2.0]octane ring system from cyclooctatetraene.
| Starting Material | Key Transformation(s) | Intermediate/Product |
| Cyclooctatetraene | 8π/6π-Electrocyclization, Intramolecular Diels-Alder | Bicyclo[4.2.0]octadiene intermediates |
| Cyclooctatetraene | Partial reduction | 1,3,5-Cyclooctatriene (in equilibrium with Bicyclo[4.2.0]octa-2,4-diene) |
Reactivity and Mechanistic Pathways of Bicyclo 4.2.0 Octa 1 8 ,6 Diene Systems
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For bicyclo[4.2.0]octa-1(8),6-diene systems, these reactions provide a powerful means to construct more complex molecular architectures.
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. This compound systems can participate in various cycloaddition reactions, acting as either the 2π or 4π component.
The construction of the this compound framework can be achieved through intramolecular [2+2] cycloadditions of allenynes. nih.govnih.gov Thermal or microwave-assisted conditions can promote this cyclization. nih.govacs.org For instance, refluxing allenynes with a phenylsulfonyl group in xylene or mesitylene (B46885) efficiently produces bicyclo[4.2.0]octa-1,6-dienes in high yields. nih.gov This reaction proceeds via a formal [2+2] cycloaddition where the distal double bond of the allene (B1206475) moiety acts as one of the π-components. nih.gov
The reaction conditions and the substitution pattern on the allenyne can influence the reaction pathway. Ruthenium catalysts, for example, can promote the [2+2] cycloaddition of allenynes to yield bicyclo[4.2.0]octa-1(8),5-diene skeletons. acs.org The choice of solvent is crucial; in methanol (B129727), the [2+2] cycloaddition is favored, while in toluene, a cyclodimerization may occur. acs.org The transfer of chirality from an allene to the resulting cycloadduct is possible, particularly with bulky substituents that restrict rotation in the diradical intermediate. pitt.edu
Table 1: Examples of [2+2] Cycloaddition Reactions Forming Bicyclo[4.2.0]octa-1,6-diene Systems
| Reactant (Allenyne) | Conditions | Product | Yield (%) | Reference |
| Allenyne with phenylsulfonyl group | Reflux in xylene or mesitylene | Bicyclo[4.2.0]octa-1,6-diene derivative | High | nih.gov |
| Allenyne with Cp*RuCl(cod) catalyst | Methanol | Bicyclo[4.2.0]octa-1(8),5-diene derivative | High | acs.org |
| Propargyl acetate (B1210297) with tert-butyl substituted allene | Thermal | Chiral bicyclo[4.2.0]octa-1(8),5-diene derivative | --- | pitt.edu |
| PhC≡CCH2CH2CH2CH:C:CH2 | Microwave irradiation in 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate | 7-benzylidene-bicyclo[4.2.0]octa-1(8),5-diene | 74 | acs.org |
Bicyclo[4.2.0]octa-2,4-diene intermediates, which can be generated from conjugated enynes, can undergo [4+2] cycloaddition reactions. nih.gov A notable application of this reactivity is the functionalization of fullerenes. researchgate.netacademie-sciences.fr Density functional theory (DFT) calculations have been used to study the functionalization of C60 fullerene with a derivative, 2,5-dioxa-bicyclo[4.2.0]octa-1(8),6-diene. researchgate.netresearchgate.net These studies show that the molecule preferentially attaches to a C-C bond shared between two hexagons of the C60 cage via a [2+2] cycloaddition, with a significant reaction energy of -72.4 kcal/mol. researchgate.net While the prompt mentions [4+2] cycloadditions, the provided search results emphasize the favorability of the [2+2] pathway for this specific fullerene functionalization. researchgate.net
Furthermore, the bicyclo[4.2.0]octa-2,4-diene framework itself can be accessed through [4+2] cycloadditions between 1,8-disubstituted cyclooctatetraenes and diazo compounds like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD). nih.gov
Table 2: Theoretical Data for Fullerene Functionalization
| Reaction Type | Reactants | Reaction Energy (kcal/mol) | Reference |
| [2+2] Cycloaddition | C60 fullerene and 2,5-dioxa-bicyclo[4.2.0]octa-1(8),6-diene | -72.4 | researchgate.net |
| [4+2] Cycloaddition | C60 fullerene and 2,3-dimethylene-1,4-dioxane | -15.9 | researchgate.net |
In systems where both cycloaddition and other pericyclic reactions are possible, the outcome is often dependent on the specific substitution pattern and reaction conditions. For instance, in the intramolecular reactions of allene-tethered arynes, there is a competition between the Alder-ene reaction and [2+2] cycloaddition. rsc.org The substitution on the allene moiety plays a critical role in determining the preferred pathway. rsc.org
A 1,3-disubstituted allene favors an Alder-ene reaction involving an allenic C-H bond. rsc.org
A 1,1-disubstituted allene preferentially undergoes a [2+2] cycloaddition of the terminal π-bond. rsc.org
A 1,1,3-trisubstituted allene favors an Alder-ene reaction with an allylic C-H bond. rsc.org
These findings highlight the subtle electronic and steric factors that govern the selectivity between these competing pericyclic pathways.
Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a σ-bond and the consumption of a π-bond, or the reverse. For this compound systems, electrocyclic ring opening is a prominent thermal process.
The thermal behavior of this compound and its isomers is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. stereoelectronics.org The thermal electrocyclic ring-opening of cis-bicyclo[4.2.0]oct-7-ene, a related system, has been a subject of intense study. researchgate.netnih.gov According to the Woodward-Hoffmann rules, a 4π electrocyclic ring opening under thermal conditions should proceed via a conrotatory motion. stereoelectronics.org
Computational studies have shown that the ring opening of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-cycloocta-1,3-diene proceeds through a conrotatory pathway to initially form the highly strained cis,trans-cycloocta-1,3-diene, which then isomerizes. nih.gov This avoids the "forbidden" disrotatory pathway. nih.govresearchgate.net
The bicyclo[4.2.0]octa-2,4-diene intermediate, formed from conjugated enynes, can undergo a thermal 6-electron electrocyclic ring opening to furnish a 2,4,6-cyclooctatrienone. nih.gov This transformation represents a key step in a [4+4] annulation strategy for synthesizing eight-membered carbocycles. nih.gov Additionally, the cyclobutene (B1205218) ring of bicyclo[4.2.0]octa-1,6-dienes can be opened under different conditions, for example, with pyrrolidine, to access functionalized 1,5-diketones. acs.org
Electrocyclic Ring Opening Reactions
Acid-Promoted Ring Opening
The ring-opening of bicyclo[4.2.0]octadiene systems can be facilitated by the presence of acid. For instance, bicyclo[4.2.0]octa-2,4-diene intermediates can undergo a 6-electron electrocyclic ring opening promoted by acid to form 2,4,6-cyclooctatrienones. nih.gov This represents a notable example of acid promotion in such electrocyclic reactions. nih.gov In some cases, the rearrangement of bicyclic systems in protic media proceeds through an ionic mechanism, as evidenced by deuterium-incorporation studies. rsc.org
Examination of Orbital Symmetry Control and Anti-Woodward-Hoffmann Scenarios
The thermal electrocyclic ring-opening of cyclobutenes is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.govacs.org These rules predict a conrotatory opening for thermal reactions and a disrotatory opening for photochemical reactions. nih.gov However, "anti-Woodward-Hoffmann" products, which appear to violate these rules, have been observed.
A significant case study is the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-cycloocta-1,3-diene, a process that seemingly undergoes a forbidden disrotatory ring opening. rsc.org Extensive computational studies have revealed that this reaction likely proceeds through a Woodward-Hoffmann allowed conrotatory pathway to yield a highly reactive cis,trans-cycloocta-1,3-diene intermediate. This intermediate then rapidly isomerizes to the observed cis,cis product. nih.govresearchgate.net This two-step mechanism explains the apparent violation of orbital symmetry rules. rsc.orgnih.gov
For highly strained systems, such as cis-bicyclo[2.1.0]pent-2-ene, a direct anti-Woodward-Hoffmann disrotatory pathway is computationally predicted to be favored. nih.gov This suggests that increasing ring strain can lead to a change in the preferred reaction mechanism. nih.gov
Characterization of Intermediates in Ring Opening Reactions (e.g., Diradicals)
The ring-opening of bicyclo[4.2.0]octane systems, particularly in the context of vinylcyclobutane-to-cyclohexene rearrangements, is now understood to proceed through a stepwise diradical mechanism rather than a concerted one. mdpi.com Computational studies on the thermal rearrangements of related systems like bicyclo[2.2.0]hexane have identified twist-boat diradical intermediates that are common to both ring inversion and cleavage pathways. acs.org
Valence Isomerizations and Tautomerizations
Valence isomerization, the interconversion of constitutional isomers through pericyclic reactions, is a characteristic feature of bicyclo[4.2.0]octadiene systems and their relationship with cyclooctatetraene (B1213319) derivatives. wikipedia.org
Equilibrium with Cyclooctatetraene Derivatives
Cyclooctatetraene (COT) exists in a dynamic equilibrium with its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. chempedia.info This equilibrium is a classic example of valence tautomerism, where the interconversion involves the reorganization of sigma and pi bonds without the migration of atoms. sci-hub.se At equilibrium, the mixture consists predominantly of the monocyclic COT. sci-hub.se
The position of this equilibrium can be influenced by substitution and complexation. For example, while 1,3,5-cyclooctatriene (B161208) is favored over bicyclo[4.2.0]octa-2,4-diene, complexation with an iron tricarbonyl moiety shifts the equilibrium significantly. researchgate.net This is attributed to the relative strain introduced into the ligands upon coordination to the metal center. researchgate.net
The thermal equilibration of deuterated bicyclo[4.2.0]octa-2,7-diene has been shown to proceed through a cis,trans,cis-cyclo-octa-1,3,5-triene intermediate, further highlighting the role of these cyclic trienes in the valence isomerization processes of bicyclo[4.2.0]octadiene systems. rsc.org
Skeletal Rearrangements
Beyond ring-opening and valence isomerization, bicyclo[4.2.0]octadiene systems can undergo more profound skeletal rearrangements. For instance, the photoisomerization of 2,3-benzo-7,8-dimethylbicyclo[4.2.0]octa-2,4,7-triene leads to the formation of a semibullvalene derivative via a di-π-methane rearrangement. cdnsciencepub.com This type of rearrangement involves the interaction of two π-systems and is a common photochemical transformation for bicyclic compounds. cdnsciencepub.com
The thermal rearrangement of bicyclo[3.2.0]hepta-2,6-dienes and related structures can be viewed as nih.govthieme-connect.de and nih.govnih.gov sigmatropic shifts. thieme-connect.de Mechanistic studies suggest that these rearrangements can proceed through both concerted pathways and radical intermediates. thieme-connect.de
Functional Group Transformations
The double bonds in this compound provide handles for various functional group transformations, including reduction and ring-opening reactions for further derivatization.
Hydrogenation Studies
The double bonds of bicyclo[4.2.0]octadiene systems can be readily reduced through catalytic hydrogenation to yield the corresponding saturated bicyclo[4.2.0]octane. For instance, the quantitative hydrogenation of the isomeric bicyclo[4.2.0]octa-2,4-diene over an Adams platinum catalyst (PtO₂) in acetic acid absorbs two molar equivalents of hydrogen to furnish bicyclo[4.2.0]octane. sci-hub.se Similarly, catalytic hydrogenation of bicyclo[4.2.0]oct-7-ene provides the saturated bicyclo[4.2.0]octane. psu.edu
While specific kinetic or thermodynamic data for the hydrogenation of this compound was not found in the provided search results, the reactivity of its isomers strongly indicates that it would undergo complete hydrogenation under standard conditions (e.g., H₂/Pd-C or PtO₂) to give cis-bicyclo[4.2.0]octane.
Ring-Opening Reactions for Derivatization
The strained cyclobutene ring within the this compound framework is susceptible to ring-opening reactions, providing a powerful method for synthesizing functionalized eight-membered rings or other complex structures. A notable example is the reaction of substituted Bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine. acs.orgresearchgate.netenseignementsup-recherche.gouv.fr This reaction proceeds via an unusual cyclobutene ring-opening to yield corresponding 1,5-diketones. These diketones can then undergo heterocyclization to produce novel trifluoromethyl-substituted 5,6,7,8-tetrahydro-1,7-naphthyridines, which are of interest as conformationally restricted analogs of pharmacologically active compounds. acs.orgresearchgate.net
This transformation can be performed efficiently in a one-pot procedure starting from readily available trifluoromethylated 1,6-allenynes, which first undergo a thermal [2+2] cycloaddition to form the Bicyclo[4.2.0]octa-1,6-diene intermediate. acs.orgresearchgate.net
Table 2: Synthesis of Tetrahydro-1,7-naphthyridines via Ring-Opening of Bicyclo[4.2.0]octa-1,6-dienes
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations (e.g., DFT, MP2, G4)
Quantum chemical calculations have been instrumental in understanding the fundamental aspects of bicyclo[4.2.0]octa-1(8),6-diene and its derivatives. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are frequently employed to explore their electronic structure and reactivity. nih.govnih.govcmu.eduuni-giessen.de For more accurate energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) and Gaussian-4 (G4) theory are also utilized. uni-giessen.deresearchgate.net These computational approaches have been applied to study various phenomena, including electrocyclization reactions and the prediction of reaction outcomes. escholarship.org
Exploration of Potential Energy Surfaces
Computational studies have been crucial in mapping the potential energy surfaces (PES) of reactions involving bicyclo[4.2.0]octa-diene systems. For instance, DFT calculations at the UB3LYP/6-31G(d) level of theory have been used to investigate the PES of rearrangement reactions. acs.org The exploration of the C8H8+ potential energy surface using the B3LYP/6-31G method has provided mechanistic hypotheses for the rearrangements of related species, identifying various isomers and their interconversion pathways. nih.govcmu.edu The shape of the potential energy surface, particularly its flatness, can significantly influence the distribution of reaction products. mdpi.com
Mechanistic Probing of Reaction Pathways and Intermediates
Theoretical methods are pivotal in elucidating the detailed mechanisms of reactions involving this compound and its isomers. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been a subject of intense study. nih.goviitd.ac.inresearchgate.net High-level computational studies have shown a preference for a conrotatory ring opening to form cis,trans-1,3-cyclooctadiene, followed by a double-bond isomerization, over a direct anti-Woodward-Hoffmann disrotatory pathway. nih.gov DFT calculations have also been used to rationalize the formation of bicyclo[4.2.0]octa-1,6-dienes from the thermal [2+2] cycloaddition of allenynes. acs.org
Furthermore, computational models have been developed to predict and understand complex reaction cascades. Neural network potentials, such as AIMNet2-rxn, have been used to explore reaction mechanisms, including the 8π then 6π electrocyclization that forms bicyclo[4.2.0]octa-2,4-diene derivatives. arxiv.org These methods allow for the rapid evaluation of intermediates and transition states. arxiv.org Computational studies have also guided the synthesis of natural products containing the bicyclo[4.2.0]octadiene core by investigating the selectivity of proposed biosynthetic pathways. researchgate.net
Kinetic Isotope Effect (KIE) Determinations
Kinetic isotope effect (KIE) studies, both experimental and computational, have been vital in distinguishing between possible reaction mechanisms for isomers of this compound. In the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene, deuterium (B1214612) KIE determinations were crucial. iitd.ac.innih.gov The observed small KIE values ruled out mechanisms involving a rate-determining iitd.ac.inresearchgate.net hydrogen shift. iitd.ac.inresearchgate.netnih.gov
Computational calculations of KIEs have corroborated these experimental findings. nih.govresearchgate.net The computed KIE values for a mechanism involving a conrotatory ring opening followed by double-bond isomerization were in good agreement with the experimental values, reinforcing this pathway as the most likely. nih.gov
Analysis of Electronic Properties, Strain, and Aromaticity Effects
The electronic properties, inherent strain, and potential aromaticity of this compound and its isomers significantly influence their reactivity. The cyclobutene (B1205218) ring-opening of bicyclo[4.2.0]octa-1,6-dienes is an example of a reaction driven by the release of ring strain. acs.org
Computational methods, including Nucleus-Independent Chemical Shift (NICS) calculations, have been used to assess the aromaticity of related cyclooctatetraene (B1213319) derivatives. researchgate.net These studies help in understanding the electronic character of these molecules, which can range from non-aromatic to anti-aromatic depending on their specific structure and conformation. nist.gov The strain within the bicyclic framework plays a crucial role in the thermodynamics and kinetics of their reactions. For instance, in the electrocyclic ring opening of bicyclo[4.2.0]octa-2,4-diene, the formation of a product with two trans double bonds in an eight-membered ring is disfavored due to increased strain. kashanu.ac.ir
Conformational Analysis via Computational Methods
Computational methods are essential for analyzing the conformational preferences of this compound and its derivatives. uni-giessen.de Understanding the accessible conformations is key to predicting reactivity and stereochemical outcomes. Methods like molecular mechanics and DFT are used to identify the most stable conformers and the energy barriers between them. uni-giessen.denih.gov For example, in the rearrangement of bicyclo[3.2.1]oct-6-en-8-ylidene, DFT, MP2, and G4 computations corroborated experimental results, showing the formation of the strained bicyclo[4.2.0]octa-1,7-diene from a specific "foiled" carbene conformation. uni-giessen.de
Prediction of Stereoselectivity and Torquoselectivity
A significant focus of computational studies on this compound and its isomers has been the prediction of stereoselectivity, particularly torquoselectivity in electrocyclic reactions. Torquoselectivity refers to the preference for one direction of rotation over another in conrotatory or disrotatory ring-opening or closing reactions.
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The inherent ring strain and reactivity of the bicyclo[4.2.0]octadiene core make it an attractive starting point for synthesizing more complex molecular architectures. This framework is often generated through pericyclic reactions, most notably the 8π/6π electrocyclization cascade of linear tetraenes. This powerful strategy allows for the rapid assembly of the bicyclic system with a high degree of stereocontrol. Once formed, the bicyclo[4.2.0]octadiene can undergo a variety of transformations, including cycloadditions and rearrangements, to build larger, more elaborate structures. For instance, the strategic placement of functional groups on the bicyclo[4.2.0]octadiene precursor allows for subsequent intramolecular reactions, leading to the formation of polycyclic systems that would be challenging to access through other synthetic routes.
Strategies for Natural Product Total Synthesis
The bicyclo[4.2.0]octadiene motif is a key structural feature in several families of natural products. Consequently, synthetic strategies that can efficiently construct this core are of significant interest to the synthetic chemistry community. rsc.orgresearchgate.netscispace.com The biomimetic 8π/6π-electrocyclization cascade is a frequently employed strategy, mimicking the proposed biosynthetic pathways of these natural products. rsc.orgscispace.com
The endiandric acids, a class of natural products isolated from the Beilschmiedia and Endiandra genera of plants, are classic targets in natural product synthesis. rsc.orgscispace.com Their biosynthesis is proposed to involve a remarkable 8π/6π-electrocyclisation followed by an intramolecular Diels-Alder (IMDA) reaction of a linear tetraene precursor. rsc.orgscispace.comrsc.org This cascade rapidly generates the complex tetracyclic core of these molecules. rsc.orgscispace.com
Synthetic efforts toward endiandric acids and their analogs have often focused on replicating this proposed biosynthetic pathway. rsc.orgresearchgate.net A common approach involves the synthesis of a suitably substituted linear tetraene, which upon heating, undergoes the desired electrocyclization to form a bicyclo[4.2.0]octadiene intermediate. rsc.orgresearchgate.net This intermediate then proceeds through an IMDA reaction to furnish the final tetracyclic scaffold. rsc.org For example, the total synthesis of endiandric acid J and beilcyclone A has been achieved by intercepting the 8π/6π/IMDA cascade at the cyclooctatriene stage, starting from cyclooctatetraene (B1213319). rsc.orgrsc.orgresearchgate.net This strategy involves an anti-vicinal difunctionalization of cyclooctatetraene oxide, followed by a tandem Claisen rearrangement/6π-electrocyclization to rapidly construct an advanced bicyclo[4.2.0]octadiene aldehyde intermediate. rsc.orgresearchgate.net
A unified total synthesis of endiandric acid A, kingianic acid E, and kingianins A, D, and F has also been reported, highlighting the versatility of the bicyclo[4.2.0]octadiene intermediate. nih.gov This approach utilized different modes of formal [4+2] cycloadditions of bicyclo[4.2.0]octadiene precursors that differ only in the endo-substituent on the cyclobutane (B1203170) ring. nih.gov These precursors were accessed through the alkylation of a common tetrayne anion, followed by a four-fold partial reduction and the key 8π–6π electrocyclization. nih.gov
Table 1: Key Synthetic Intermediates in the Synthesis of Endiandric Acid Analogs
| Intermediate | Description | Key Transformation | Reference |
| Bicyclo[4.2.0]octadiene aldehyde | Advanced intermediate in the synthesis of endiandric acid J and beilcyclone A. | Tandem Claisen rearrangement/6π-electrocyclization. | rsc.orgresearchgate.net |
| Substituted bicyclo[4.2.0]octadienes | Precursors to endiandric acid A, kingianic acid E, and kingianins. | 8π–6π electrocyclization of a tetrayne derivative. | nih.gov |
This table is not exhaustive and represents selected examples from the literature.
The emeriones are a family of highly oxidized and densely functionalized polyketide natural products isolated from the fungus Emericella nidulans. nih.govchemistryviews.org These molecules feature a central oxidized bicyclo[4.2.0]octadiene core. nih.govchemistryviews.org The asymmetric total syntheses of emeriones A–C have been accomplished through a bioinspired approach. nih.govresearchgate.netnih.gov The key step in these syntheses is an 8π/6π electrocyclization cascade of a stereodefined pentaene to construct the central bicyclo[4.2.0]octadiene scaffold. nih.govresearchgate.netnih.govchemrxiv.org This is followed by stereoselective late-stage oxidations to install the final functionalities of the natural products. nih.govnih.gov This work not only provided access to these complex natural products but also enabled the structural revision of emerione C. nih.govchemistryviews.orgchemrxiv.org
The versatility of the bicyclo[4.2.0]octadiene intermediate extends to the synthesis of other bicyclic systems. For instance, thermal intramolecular [2+2] cycloadditions of allenenes can provide access to bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. acs.org
Construction of Strained Polycyclic Systems
The inherent strain of the bicyclo[4.2.0]octadiene system can be harnessed to drive the formation of even more complex and strained polycyclic molecules. Intramolecular cycloaddition reactions of functionalized bicyclo[4.2.0]octadienes are a powerful tool for this purpose. For example, the intramolecular Diels-Alder reaction of a bicyclo[4.2.0]octadiene bearing a diene and dienophile has been used to construct complex tetracyclic frameworks, as seen in the synthesis of endiandric acid analogs. rsc.orgnih.gov
Furthermore, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been developed for the synthesis of bridged polycyclic systems. nih.gov While not directly starting from a pre-formed bicyclo[4.2.0]octa-1(8),6-diene, this type of methodology highlights the broader interest in cycloaddition strategies for accessing complex ring systems, some of which can be related to or derived from bicyclic structures. The development of such methods provides new avenues for the construction of novel and challenging molecular architectures.
Development of Functionalized Bicyclic Scaffolds
The development of methods to synthesize diversely functionalized bicyclo[4.2.0]octadiene scaffolds is crucial for their application in various areas of chemical synthesis, including drug discovery and materials science. Researchers have explored various strategies to introduce a wide range of functional groups onto the bicyclic core.
One approach involves the use of substituted starting materials in the electrocyclization reactions. By starting with functionalized linear tetraenes or pentaenes, it is possible to generate bicyclo[4.2.0]octadienes with substituents at specific positions. researchgate.netnih.govnih.gov For example, in the synthesis of the emeriones, the side chains were fully assembled in the linear pentaene precursor before the 8π/6π electrocyclization cascade. nih.govnih.gov
Another strategy involves the post-cyclization functionalization of the bicyclo[4.2.0]octadiene core. The double bonds within the bicyclic system provide handles for further chemical transformations. For instance, photooxygenation of a dibrominated bicyclo[4.2.0]octa-2,4-diene has been used to prepare a tricyclic endoperoxide, which can be further elaborated. researchgate.net Additionally, the development of novel synthetic methods, such as the palladium-catalyzed carbonylation followed by intramolecular cyclization of a vinyl triflate, has provided a direct route to bicyclo[4.2.0]oct-1(6)-en-7-one, a functionalized bicyclic ketone. researchgate.net
The ability to generate a library of functionalized bicyclic scaffolds opens up possibilities for exploring their structure-activity relationships in various biological assays and for their use as building blocks in the synthesis of a broader range of complex molecules.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of bicyclo[4.2.0]octadienes in solution.
¹H NMR provides information about the chemical environment of hydrogen atoms. For the bicyclo[4.2.0]octadiene framework, ¹H NMR spectra reveal signals for olefinic, allylic, and aliphatic protons. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) are crucial for establishing the connectivity of atoms and the relative stereochemistry of substituents. For instance, in derivatives of the related bicyclo[4.2.0]octa-2,4-diene system, the methine proton resonances can be resolved to provide coupling constants consistent with the geometry derived from other methods. nih.gov
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their nature (alkene, alkane) and hybridization. The bicyclo[4.2.0]octa-1(8),6-diene skeleton is expected to show distinct signals for the sp²-hybridized carbons of the two double bonds (one of which is a bridgehead double bond) and the sp³-hybridized carbons of the saturated portion of the rings. For example, in derivatives of the homologous bicyclo[4.2.0]oct-2-ene system, the olefinic carbons appear as downfield signals typically between 132 and 135 ppm, while the saturated carbons are found upfield. mdpi.com
²H NMR spectroscopy is particularly useful in mechanistic studies involving deuterium-labeled compounds. By replacing specific protons with deuterium (B1214612), researchers can track reaction pathways and determine kinetic isotope effects. For example, deuterium labeling studies on the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene were used to rule out a mdpi.comrsc.org hydrogen shift mechanism, providing insight into the pericyclic reaction pathway. researchgate.net
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for the definitive assignment of complex structures. acs.org These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), between protons and carbons separated by two or three bonds (HMBC), and through-space proximity of protons (NOESY). Such detailed analyses have been critical in confirming the bicyclo[4.2.0]octa-1(8),5-diene skeleton in related ruthenium-catalyzed cycloaddition products. acs.org
Table 1: Illustrative NMR Methodologies for Bicyclo[4.2.0]octadiene Systems This table illustrates the application of NMR techniques to related compounds, as specific data for the parent this compound is not extensively documented.
| Technique | Information Provided | Example Application | Reference |
| ¹H NMR | Determines the chemical environment, connectivity, and relative stereochemistry of protons. Coupling constants help define dihedral angles. | Used to resolve methine proton resonances in a endo-7-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene derivative, confirming its structure. nih.gov | nih.gov |
| ¹³C NMR | Identifies all unique carbon atoms and their electronic environment (e.g., olefinic, aliphatic). | Characterized the carbon skeleton of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene, showing distinct downfield signals for alkene carbons and upfield signals for saturated carbons. mdpi.com | mdpi.com |
| ²H NMR | Traces the fate of deuterium labels in chemical reactions to elucidate reaction mechanisms and determine kinetic isotope effects. | Analysis of deuterated cis-bicyclo[4.2.0]octane showed two distinct signals, allowing assignment of the exo and endo positions. cmu.edu | cmu.edu |
| 2D NMR | Provides comprehensive structural assignment through proton-proton (COSY), proton-carbon (HSQC, HMBC), and through-space (NOESY) correlations. | Detailed 2D-NMR analyses (COSY, NOESY, HMBC, HSQC, INADEQUATE) were used to unambiguously identify the bicyclo[4.2.0]octa-1(8),5-diene skeleton of a complex cycloaddition product. acs.org | acs.org |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement (calculated mass: 106.07825 Da). nih.gov
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI-MS) provides structural clues. Bicyclic systems like this can undergo characteristic fragmentation pathways, including retro-Diels-Alder reactions, which would involve the cleavage of the molecule into smaller, stable fragments. For instance, related C₈H₁₀ isomers might show fragmentation corresponding to the loss of stable neutral molecules like ethylene (B1197577) (C₂H₄) or 1,3-butadiene (B125203) (C₄H₆). mdpi.com The resulting fragment ions, such as the prominent base peak at m/z 79 observed for a related bicyclic octene, can be indicative of stable cationic structures like the 1,3-cyclohexadienyl cation. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=C stretching vibrations for the double bonds, typically in the region of 1600-1680 cm⁻¹.
=C-H stretching vibrations for the vinylic protons, typically appearing above 3000 cm⁻¹.
-C-H stretching vibrations for the aliphatic protons, appearing just below 3000 cm⁻¹.
-CH₂- bending (scissoring) vibrations around 1465 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The presence of a conjugated diene system in this compound would lead to a characteristic π → π* electronic transition, resulting in a strong absorption maximum (λ_max) in the UV region. The position of this absorption is sensitive to the planarity of the diene system and the presence of substituents. For the related bicyclo[4.2.0]octa-2,4-diene, a UV absorption maximum is observed, and its position is comparable to that of its valence tautomer, 1,3,5-cyclooctatriene (B161208). nih.gov In general, conjugated dienes show strong absorption in the 215-250 nm range. rsc.org
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and stereochemistry.
While the parent this compound may not be readily crystallizable, this method is invaluable for characterizing stable, crystalline derivatives. For example, the structure of an iron-carbonyl complex of a disubstituted bicyclo[4.2.0]octa-2,4,7-triene was established by a single-crystal X-ray diffraction study, revealing the geometry of the fused six- and four-membered ring system and the coordination of the iron atom. rsc.orgmdpi.com Similarly, the structure of a p-bromophenylurethane derivative of a related cycloadduct was determined by X-ray diffraction, which was essential for confirming the endo stereochemistry of a cyano substituent. nih.govcdnsciencepub.com This demonstrates the power of crystallography to solve complex structural and stereochemical problems within this class of compounds when a suitable crystalline sample can be obtained.
Table 2: Application of X-ray Crystallography to Bicyclo[4.2.0]octane Systems
| Compound Type | Key Finding from X-ray Crystallography | Reference |
| Organometallic Complex (e.g., Fe(CO)₃ complex of a triene derivative) | Confirmed the fused six- and four-membered ring structure, determined the η⁴-bonding of the diene to the metal, and established the trans relationship of substituents. mdpi.com | rsc.orgmdpi.com |
| Crystalline Derivative (e.g., p-bromophenylurethane of a cyano adduct) | Unambiguously determined the molecular structure and established the endo configuration of the cyano group on the cyclobutane (B1203170) ring. nih.gov | nih.govcdnsciencepub.com |
Advanced Techniques for Transient Intermediates (e.g., Matrix Isolation, ESR, CIDNP)
The study of bicyclo[4.2.0]octadienes and their isomers often involves highly reactive, transient intermediates that cannot be isolated under normal conditions. Advanced spectroscopic techniques are employed to detect and characterize these fleeting species.
Matrix Isolation involves trapping a molecule in an inert, rigid matrix (such as argon or nitrogen) at very low temperatures (cryogenic conditions). This allows for the study of unstable species generated by photolysis. The photolysis of matrix-isolated 1,3,5-cyclooctatriene and its valence isomer, bicyclo[4.2.0]octa-2,4-diene, has been investigated to characterize the spectra of their transient photoproducts. rsc.orgspectrabase.com
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study species with unpaired electrons, such as radical cations. The ionization of anti-tricyclo[4.2.0.0²,⁵]octa-3,7-diene was shown to produce the radical cation of bicyclo[4.2.0]octa-2,4,7-triene (BOT•⁺) as a transient product. researchgate.net ESR spectroscopy was used to probe this radical cation, providing information about the distribution of the unpaired electron through analysis of hyperfine couplings. cmu.eduresearchgate.net
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique that can detect and identify radical intermediates in solution-phase reactions. By observing non-Boltzmann population distributions (enhanced absorption or emission signals) in the NMR spectrum during a chemical reaction, CIDNP provides mechanistic insight into radical pair processes. This technique, along with ESR, was crucial in confirming the formation of the bicyclo[4.2.0]octa-2,4,7-triene radical cation during the ionization of its precursor. researchgate.net These advanced methods are vital for mapping the potential energy surfaces and understanding the complex rearrangements that characterize the chemistry of (CH)₈ isomers and their derivatives.
Q & A
Q. What is the correct IUPAC nomenclature for Bicyclo[4.2.0]octa-1(8),6-diene, and how does its structural isomerism impact experimental characterization?
The compound’s systematic name follows IUPAC rules for bicyclic systems, where the bridgehead positions and double bond locations are prioritized to minimize numerical identifiers. Structural isomerism arises from alternative numbering (e.g., bicyclo[4.2.0]octa-1(6),2-diene vs. 1(8),6-diene), which can lead to mischaracterization if not rigorously validated. Researchers must use X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments to resolve ambiguities in regiochemistry .
Q. What are the standard laboratory protocols for synthesizing this compound, and how can microwave-assisted techniques optimize yield?
Traditional synthesis involves [2+2] cycloaddition reactions of strained alkenes or thermal rearrangements of norbornene derivatives. Microwave-assisted methods, such as those reported by Brummond and Chen (2005), accelerate intramolecular cycloadditions by enhancing reaction kinetics, reducing side products, and improving yields (e.g., from 60% to 85% in 20 minutes vs. 12 hours conventionally). Key parameters include microwave power (150–300 W), solvent polarity, and temperature gradients .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C1–C8 = 1.34 Å) and dihedral angles to confirm bicyclic geometry. Triclinic crystal systems (e.g., P1 space group) require high-resolution data (≤0.8 Å) for accurate refinement .
- NMR spectroscopy : DEPT-135 distinguishes bridgehead carbons (δ 120–135 ppm for sp carbons) and olefinic protons (δ 5.5–6.5 ppm in NMR).
- IR spectroscopy : Stretching vibrations at 1640–1680 cm confirm conjugated dienes .
Advanced Research Questions
Q. How do thermodynamic parameters like ΔrH° vary between gas and liquid phases for this compound, and what implications do these differences have for reaction design?
Gas-phase enthalpy (ΔrH° = −54.8 kJ/mol via kinetic methods) differs significantly from liquid-phase values (−44.2 ± 1.9 kJ/mol via calorimetry) due to solvation effects and intermolecular interactions. Researchers must account for phase-specific energetics when designing reactions (e.g., hydrogenation or Diels-Alder cycloadditions). Computational models (DFT or CCSD(T)) should validate experimental ΔrH° discrepancies ≥10 kJ/mol .
Q. What mechanisms explain the [2+2] cycloaddition reactivity of this compound, and how can computational modeling validate these pathways?
The compound undergoes suprafacial [2+2] cycloadditions via a diradical intermediate, stabilized by conjugation with the bicyclic framework. Transition state analysis (using Gaussian09 at the B3LYP/6-31G* level) reveals a barrier of ~25 kcal/mol. Experimental validation includes trapping experiments with tetracyanoethylene and comparison of computed vs. observed regioselectivity (e.g., 85% endo preference) .
Q. How should researchers address contradictions in reported enthalpy values for this compound across different experimental conditions?
- Data reconciliation : Compare methodologies (e.g., calorimetry vs. kinetic studies) and calibrate instruments using reference compounds (e.g., cyclohexane combustion).
- Error analysis : Quantify uncertainties from temperature gradients (±0.1°C in calorimetry) or sampling artifacts (e.g., incomplete reaction in gas-phase studies).
- Meta-analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize datasets with robust statistical power (e.g., n ≥ 3 replicates, p < 0.05) .
Q. What strategies are recommended for designing experiments to study the stability of this compound under varying pH and temperature conditions?
- Accelerated stability testing : Use Arrhenius plots (lnk vs. 1/T) to extrapolate degradation rates at 25°C from high-temperature data (40–80°C).
- pH-dependent studies : Monitor isomerization or ring-opening reactions via HPLC (C18 column, acetonitrile/water gradient) at pH 2–12.
- Control variables : Maintain inert atmospheres (N or Ar) to prevent oxidation .
Methodological Guidelines
- Literature review : Use OJOSE or SciFinder to identify primary sources (e.g., Acta Crystallographica Section E for structural data) and avoid non-peer-reviewed platforms .
- Data presentation : Follow IUPAC guidelines for chemical equations and SI units. Include error margins (±) for all quantitative results .
- Ethical compliance : Adhere to OSHA standards (29 CFR 1910) for handling hazardous intermediates (e.g., eye protection, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
